Benzyl (1S,2R)-2-aminocyclohexylcarbamate
Overview
Description
Benzyl (1S,2R)-2-aminocyclohexylcarbamate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a cyclohexyl ring with an amino group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1S,2R)-2-aminocyclohexylcarbamate typically involves the reaction of benzyl chloroformate with (1S,2R)-2-aminocyclohexanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be efficient and sustainable for such synthetic processes .
Chemical Reactions Analysis
Types of Reactions: Benzyl (1S,2R)-2-aminocyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzyl derivatives .
Scientific Research Applications
Benzyl (1S,2R)-2-aminocyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (1S,2R)-2-aminocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carbamate group is known to form covalent bonds with active site residues, leading to the inhibition of enzyme function .
Comparison with Similar Compounds
- Benzyl (1S,2R)-2-hydroxypropylcarbamate
- Benzyl (1S,2R)-2-aminocyclopentylcarbamate
- Benzyl (1S,2R)-2-aminocycloheptylcarbamate
Comparison: Benzyl (1S,2R)-2-aminocyclohexylcarbamate is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities .
Biological Activity
Benzyl (1S,2R)-2-aminocyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound contains a benzyl group , a cyclohexyl ring , an amino group , and a carbamate functional group . The unique stereochemistry at the 1S and 2R positions contributes to its biological properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies where it may serve as a tool compound.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various biochemical processes, making it a candidate for further exploration in drug development.
- Target Enzymes : The compound has been studied for its potential inhibitory effects on enzymes such as serine proteases and other targets involved in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structure can significantly impact its efficacy and selectivity towards specific targets.
Compound Variant | Biological Activity | Notes |
---|---|---|
Benzyl (1S,2R)-2-hydroxypropylcarbamate | Moderate enzyme inhibition | Similar structure but altered hydroxyl group |
Benzyl (1S,2R)-2-aminocyclopentylcarbamate | Lower activity | Cyclopentane ring reduces steric interactions |
Benzyl (1S,2R)-2-aminocycloheptylcarbamate | Enhanced binding affinity | Larger ring improves interaction with target sites |
Study 1: Enzyme Inhibition Profile
A study conducted by researchers at the NIH investigated the enzyme inhibition profile of this compound against various serine proteases. The compound demonstrated significant inhibitory activity with IC50 values in the low micromolar range.
Study 2: Anti-inflammatory Potential
In another study focused on anti-inflammatory applications, this compound was evaluated for its effects on cytokine release from immune cells. The results indicated that the compound effectively reduced the secretion of pro-inflammatory cytokines in vitro.
Properties
IUPAC Name |
benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYTHASVJZIGQ-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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